molecular formula C18H21N3O2 B2703774 N-(2,6-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 933027-82-8

N-(2,6-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No. B2703774
CAS RN: 933027-82-8
M. Wt: 311.385
InChI Key: WOORPDZCFCBOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, also known as DTCA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. DTCA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(2,6-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Additionally, N-(2,6-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has been shown to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and the inhibition of inflammation. N-(2,6-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has also been shown to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,6-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide in lab experiments is its small size, which allows it to penetrate cell membranes and interact with intracellular targets. Additionally, N-(2,6-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has been shown to be relatively non-toxic, making it a safer alternative to other compounds that are commonly used in scientific research. However, one limitation of using N-(2,6-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2,6-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide. One area of interest is the development of N-(2,6-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide derivatives that have improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide and its potential use in the treatment of various diseases. Finally, N-(2,6-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide could be useful in the development of new diagnostic tools for cancer and other diseases, as it has been shown to selectively bind to certain types of cancer cells.

Synthesis Methods

N-(2,6-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-amino-5,6,7,8-tetrahydrocinnoline with 2,6-dimethylbenzoyl chloride in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield N-(2,6-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has been used in a variety of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. N-(2,6-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-(2,6-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, N-(2,6-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has been shown to protect against neurodegeneration in animal models, suggesting that it could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-12-6-5-7-13(2)18(12)19-16(22)11-21-17(23)10-14-8-3-4-9-15(14)20-21/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOORPDZCFCBOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C=C3CCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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